

# Total Synthesis of Decarestrictine C and its Analogs: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Decarestrictine C**

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This document provides a detailed overview of the total synthesis of **Decarestrictine C** and its naturally occurring analogs, including **Decarestrictine C1, C2, D, and L**. It is intended to serve as a comprehensive resource, offering insights into synthetic strategies, quantitative data, and detailed experimental protocols for key reactions. Furthermore, this document elucidates the biological context of these molecules as inhibitors of cholesterol biosynthesis, providing a diagram of the relevant signaling pathway.

## Introduction

Decarestrictines are a family of fungal metabolites, primarily isolated from *Penicillium simplicissimum* and *Penicillium corylophilum*. These natural products have garnered significant attention from the scientific community due to their potent inhibitory effects on cholesterol biosynthesis. Structurally, they are characterized by a 10-membered lactone ring, with variations in the oxygenation pattern. Their promising biological activity and challenging molecular architecture make them compelling targets for total synthesis. The development of efficient synthetic routes is crucial for enabling further structure-activity relationship (SAR) studies and the exploration of their therapeutic potential.

## Data Presentation

**Table 1: Summary of Key Total Syntheses of Decarestrictine Analogs**

Decarestrictine Analog	Key Features of Synthesis	Starting Materials	Number of Steps (Longest Linear Sequence)	Overall Yield	Reference
Decarestrictine C1 & C2	Convergent approach, Esterification, Ring-closing metathesis	L-(-)-Malic acid, D-(+)-Mannitol	Not explicitly stated	Not explicitly stated	Mohapatra et al., 2009
Decarestrictine D	Enantioselective synthesis	Commercially available starting materials	15	Not explicitly stated	Pilli, 1998[1]
(+)-Decarestrictine L	Convergent enantioselective synthesis	(S)-Malic acid, (R)-Isobutyl lactate	13	6.3%	Donaldson et al., 2003[2]

**Table 2: Quantitative Data for the Total Synthesis of Decarestrictine D**

Step	Reaction	Reagents and Conditions	Yield (%)
1	Silylation	NaH, TBSCl, THF, 0 °C	91
2	Swern Oxidation	(COCl) <sub>2</sub> , DMSO, Et <sub>3</sub> N, CH <sub>2</sub> Cl <sub>2</sub> , -78 °C to rt	-
3	Horner-Wadsworth-Emmons Reaction	NaH, (EtO) <sub>2</sub> P(O)CH <sub>2</sub> CO <sub>2</sub> Et, THF, 0 °C	70
4	Sharpless Asymmetric Dihydroxylation	MsNH <sub>2</sub> , AD-mix-α, t-BuOH, H <sub>2</sub> O	94
5	Silylation	Imidazole, TBSCl, DMF	100
6	Reduction	i-Bu <sub>2</sub> AlH, Toluene, -95 °C	-
7	Takai Olefination	CrCl <sub>2</sub> , CHI <sub>3</sub> , THF	55 (over 2 steps)
8	Jones Oxidation	CrO <sub>3</sub> , H <sub>2</sub> SO <sub>4</sub> , Acetone, H <sub>2</sub> O	53 (over 2 steps)
9	Reduction	LiAlH <sub>4</sub> , THF, 15 °C to reflux	85
10	Silylation	TBSCl	83
11	Yamaguchi Esterification	DMAP, Et <sub>3</sub> N, PhH, THF	83
12	Desilylation	Pyr·HF, Pyr, THF	-
13	Dess-Martin Oxidation	Dess-Martin periodinane, CH <sub>2</sub> Cl <sub>2</sub> , H <sub>2</sub> O	-
14	Nozaki-Hiyama-Kishi Reaction	CrCl <sub>2</sub> , NiCl <sub>2</sub> , DMF	30 (over 3 steps)

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15	Desilylation	HF, n-Bu <sub>4</sub> N <sup>+</sup> F <sup>-</sup> , MeCN	80
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Note: Yields for some steps were not explicitly provided in the summarized literature. Access to the full publication is recommended for complete details.

## Experimental Protocols

The following protocols are based on the reported total synthesis of Decarestrictine D by Pilli (1998) and represent key transformations. For complete and detailed procedures, it is imperative to consult the original publication.

### Protocol 1: Sharpless Asymmetric Dihydroxylation (Step 4)

This protocol describes the stereoselective formation of a diol from an alkene.

#### Materials:

- α,β-Unsaturated ester (product of step 3)
- AD-mix-α
- Methanesulfonamide (MsNH<sub>2</sub>)
- tert-Butanol (t-BuOH)
- Water
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Silica gel for column chromatography

Procedure:

- To a stirred solution of the  $\alpha,\beta$ -unsaturated ester in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix- $\alpha$  and MsNH<sub>2</sub>.
- Stir the reaction mixture vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by adding solid Na<sub>2</sub>SO<sub>3</sub> and continue stirring for 1 hour at room temperature.
- Extract the aqueous layer with EtOAc.
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired diol.

## Protocol 2: Yamaguchi Esterification (Step 11)

This protocol details the macrolactonization to form the 10-membered ring.

Materials:

- Seco-acid (product of step 10)
- 2,4,6-Trichlorobenzoyl chloride
- Triethylamine (Et<sub>3</sub>N)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous toluene
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)

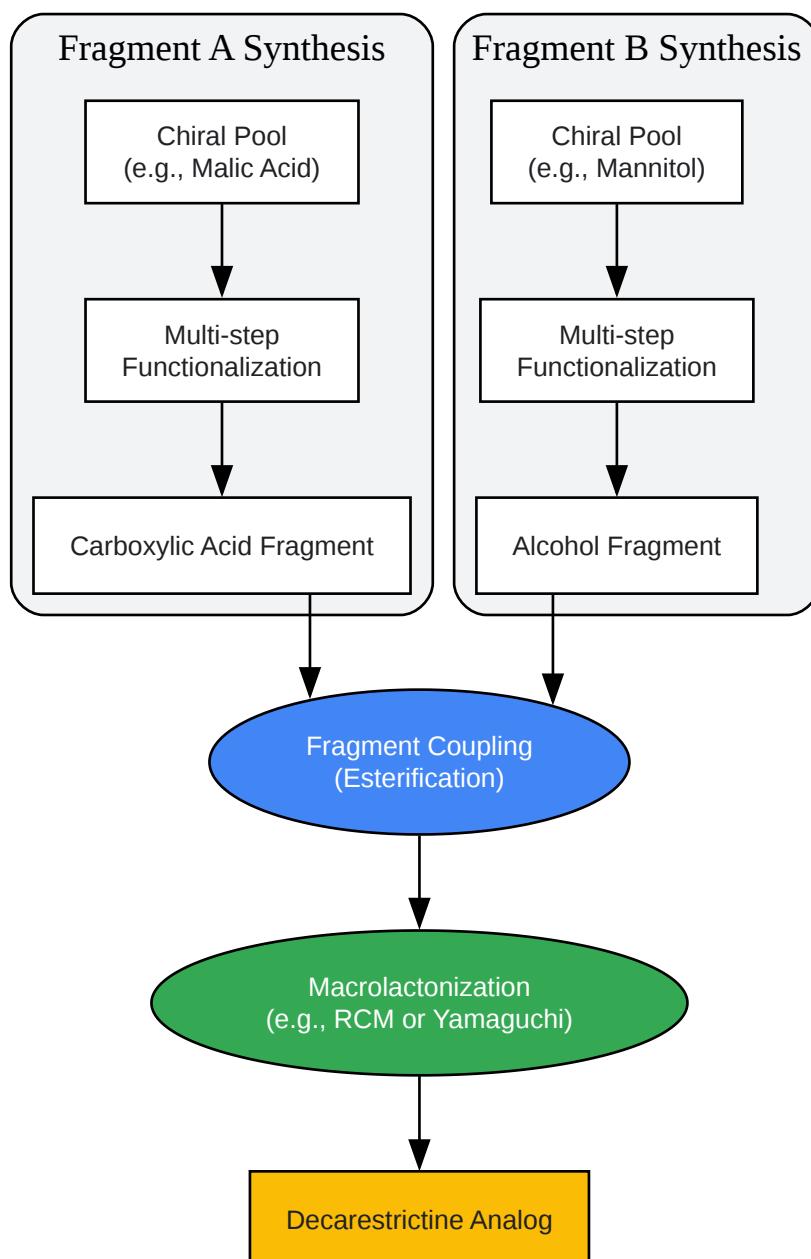
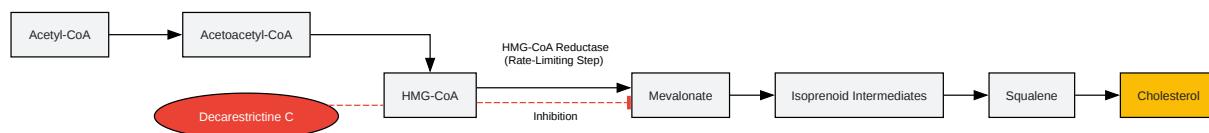
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

**Procedure:**

- To a solution of the seco-acid in anhydrous THF, add  $\text{Et}_3\text{N}$  and 2,4,6-trichlorobenzoyl chloride at room temperature.
- Stir the mixture for 2 hours.
- In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.
- Add the activated acid solution dropwise to the refluxing DMAP solution over several hours using a syringe pump.
- After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and quench with saturated aqueous  $\text{NaHCO}_3$ .
- Extract the mixture with a suitable organic solvent (e.g.,  $\text{EtOAc}$ ).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purify the residue by silica gel column chromatography to yield the macrolactone.

## Mandatory Visualizations

### Signaling Pathway: Cholesterol Biosynthesis and Potential Inhibition by Decarestrictine C



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## References

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